molecular formula C16H13NO4 B10813534 3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one

3-[4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1H-indol-2-one

Cat. No.: B10813534
M. Wt: 283.28 g/mol
InChI Key: INXITDUVMMOWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

WAY-312187 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-312187 is widely used in scientific research due to its role as a Pim-1 kinase inhibitor. Its applications include:

    Chemistry: Used in the study of kinase inhibitors and their effects on various chemical reactions.

    Biology: Employed in research related to cell survival, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where Pim-1 kinase is implicated.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

WAY-312187 is unique due to its specific inhibition of Pim-1 kinase. Similar compounds include:

    SGI-1776: Another Pim-1 kinase inhibitor with a different chemical structure.

    AZD1208: A pan-Pim kinase inhibitor that targets multiple Pim kinases.

    TP-3654: A selective Pim kinase inhibitor with potential therapeutic applications.

These compounds share similar mechanisms of action but differ in their chemical structures and specificities .

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

3-[4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C16H13NO4/c18-11(7-8-12-4-3-9-21-12)10-16(20)13-5-1-2-6-14(13)17-15(16)19/h1-9,20H,10H2,(H,17,19)

InChI Key

INXITDUVMMOWQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C=CC3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.